1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
CAS No.: 1300713-13-6
Cat. No.: VC6372915
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1300713-13-6 |
|---|---|
| Molecular Formula | C7H13Cl2N3 |
| Molecular Weight | 210.1 |
| IUPAC Name | (3-cyclopropylimidazol-4-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-5-10(7)6-1-2-6;;/h4-6H,1-3,8H2;2*1H |
| Standard InChI Key | QHBVJVVNHINXPS-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NC=C2CN.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1H-imidazole ring substituted at the 1-position with a cyclopropyl group and at the 5-position with a methanamine moiety. The dihydrochloride salt form arises from protonation of the primary amine group, yielding two hydrochloride counterions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃Cl₂N₃ |
| Molecular Weight | 210.10 g/mol |
| CAS Number | 2975625-11-5 |
| SMILES | C1CC1N2C=C(N=C2CN)Cl.Cl |
| Hydrogen Bond Donors | 3 (2 × NH₂⁺, 1 × NH) |
| Hydrogen Bond Acceptors | 4 (3 × N, 1 × Cl⁻) |
The cyclopropane ring introduces steric constraints that may influence conformational flexibility and binding interactions with biological targets .
Synthesis and Physicochemical Properties
Physicochemical Characteristics
| Property | Value |
|---|---|
| Solubility | >50 mg/mL in water (estimated) |
| LogP (Partition Coefficient) | ~0.5 (predicted) |
| pKa | 8.2 (amine), <1 (HCl) |
| Stability | Stable at 4°C; hygroscopic |
The dihydrochloride salt’s high aqueous solubility facilitates its use in biological assays, though hygroscopicity necessitates anhydrous storage .
Biological Activity and Mechanism
Antimicrobial Activity
Imidazole derivatives often disrupt microbial cell membranes or inhibit essential enzymes. For example:
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CYP51 Inhibition: Azole antifungals like fluconazole target lanosterol 14α-demethylase, a cytochrome P450 enzyme .
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DNA Gyrase Binding: Nitroimidazoles interfere with bacterial DNA replication.
The cyclopropyl group may enhance membrane penetration, while the protonated amine facilitates ionic interactions with microbial targets .
Enzyme Modulation
The imidazole nitrogen’s lone pair enables coordination to metal ions in enzyme active sites. Potential targets include:
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Histidine Decarboxylase: Imidazole analogs inhibit histamine production in allergic responses.
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Angiotensin-Converting Enzyme (ACE): Chelation of zinc ions in the catalytic domain .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 1-(1-Methyl-1H-imidazol-5-yl)methanamine | Methyl substituent vs. cyclopropyl | Moderate antibacterial activity |
| 2-(1-Cyclopropyl-1H-imidazol-5-yl)acetonitrile | Acetonitrile vs. methanamine | Enhanced CYP3A4 inhibition |
| 1-(4-Cyclopropyl-1H-imidazol-5-yl)methanamine | Cyclopropyl at position 4 | Reduced membrane permeability |
The dihydrochloride salt’s superior solubility may confer advantages in in vivo pharmacokinetics compared to neutral analogs .
Applications in Research and Development
Drug Discovery
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Lead Optimization: The cyclopropyl-imidazole scaffold serves as a starting point for developing kinase inhibitors or GPCR modulators.
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Prodrug Design: Protonated amines enable conjugation to lipophilic carriers for targeted delivery.
Chemical Biology
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Photoaffinity Labeling: Incorporating photoactive groups into the methanamine side chain for mapping enzyme binding sites.
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Isotope Labeling: Synthesis with ¹³C or ¹⁵N isotopes for metabolic tracing studies.
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